2-(Cyclopropylmethyl)pyrimidin-5-amine

Description

Molecular Architecture and Bonding Patterns

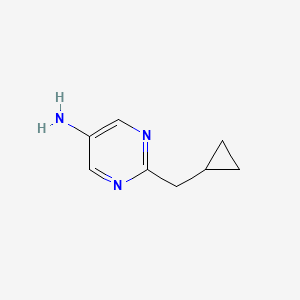

The molecular structure of this compound is characterized by its molecular formula of carbon eight hydrogen eleven nitrogen three (C₈H₁₁N₃) with a molecular weight of 149.2 grams per mole. The compound features a pyrimidine ring system as its core heterocyclic framework, which is substituted at the 2-position with a cyclopropylmethyl group and contains an amino group at the 5-position. This structural arrangement creates a complex three-dimensional molecular geometry that influences both its chemical reactivity and physical properties.

The pyrimidine ring in this compound exhibits characteristic aromatic bonding patterns typical of six-membered nitrogen-containing heterocycles. Research on pyrimidine derivatives has demonstrated that carbon-nitrogen bond lengths in pyrimidine rings typically range from 1.32 to 1.37 angstroms, with specific variations depending on the electronic environment and substitution pattern. In the case of this compound, the presence of both electron-donating amino substituent and the cyclopropylmethyl group creates an asymmetric electronic distribution that affects the bond length parameters throughout the ring system.

The International Union of Pure and Applied Chemistry name for this compound is this compound, which precisely describes its substitution pattern. The Standard International Chemical Identifier (InChI) representation is InChI=1S/C8H11N3/c9-7-4-10-8(11-5-7)3-6-1-2-6/h4-6H,1-3,9H2, providing a systematic encoding of the molecular structure and connectivity. This molecular architecture creates a total of 23 bonds within the structure, including 12 non-hydrogen bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, and 1 primary aromatic amine functionality.

Crystallographic Analysis and Spatial Configuration

Crystallographic studies of pyrimidine derivatives provide essential insights into the spatial arrangement and intermolecular interactions present in the solid state. While specific crystallographic data for this compound is limited in the available literature, comparative analysis with related 5-aminopyrimidine structures reveals important structural principles. Research on 5-aminopyrimidine demonstrates that these compounds typically crystallize with nearly planar molecular geometries and exhibit twofold rotation symmetry in their crystal structures.

The crystal structure of 5-aminopyrimidine shows stabilization through hydrogen bonding between the amino group and the ring nitrogen atoms, forming two-dimensional network structures parallel to specific crystallographic planes. This hydrogen bonding pattern is characteristic of aminopyrimidine derivatives and likely influences the solid-state properties of this compound as well. The presence of the cyclopropylmethyl substituent in the 2-position would be expected to modify these intermolecular interactions, potentially altering the crystal packing arrangement compared to unsubstituted 5-aminopyrimidine.

The three-dimensional conformation of this compound is influenced by the conformational preferences of the cyclopropylmethyl group. Cyclopropyl rings are known for their strained geometry and unique electronic properties, which can affect the overall molecular shape and flexibility. The cyclopropylmethyl substituent introduces additional rotational degrees of freedom through the methylene linker, creating multiple possible conformational states that may be populated in solution or stabilized in different crystal forms.

Comparative Structural Analysis with Pyrimidine Derivatives

Comparative structural analysis reveals significant similarities and differences between this compound and other pyrimidine derivatives. The fundamental pyrimidine ring system maintains consistent bonding patterns across the family of compounds, with characteristic carbon-nitrogen and carbon-carbon bond lengths that have been extensively documented in the literature. For pyrimidine bases, carbon-carbon bond lengths typically measure approximately 1.40 angstroms, while carbon-nitrogen bond lengths range from 1.32 to 1.37 angstroms depending on the specific bonding environment.

Related compounds such as N-(cyclopropylmethyl)pyridin-2-amine demonstrate similar structural motifs but with the nitrogen atoms arranged in a pyridine rather than pyrimidine configuration. This structural comparison highlights the importance of the specific positioning of nitrogen atoms within the heterocyclic ring system and how this affects the overall molecular geometry and electronic distribution. The molecular weight difference between these compounds (149.19 versus 148.21 grams per mole) reflects the additional nitrogen atom present in the pyrimidine system.

The incorporation of cyclopropylmethyl substituents appears to be a common structural modification across various heterocyclic systems. Compounds such as (cyclopropylmethyl)[(pyridin-4-yl)methyl]amine and 5-chloro-N-(cyclopropylmethyl)pyridin-2-amine demonstrate the versatility of this substituent group in different chemical contexts. These structural comparisons reveal that the cyclopropylmethyl group provides a unique combination of rigidity from the cyclopropyl ring and flexibility from the methylene linker, creating distinctive three-dimensional molecular architectures.

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| This compound | C₈H₁₁N₃ | 149.2 g/mol | Pyrimidine ring, 5-amino group, 2-cyclopropylmethyl |

| 5-Aminopyrimidine | C₄H₅N₃ | 95.11 g/mol | Pyrimidine ring, 5-amino group |

| N-(Cyclopropylmethyl)pyridin-2-amine | C₉H₁₂N₂ | 148.21 g/mol | Pyridine ring, 2-amino group, N-cyclopropylmethyl |

| 5-Chloro-N-(cyclopropylmethyl)pyridin-2-amine | C₉H₁₁ClN₂ | 182.65 g/mol | Pyridine ring, 5-chloro, 2-N-cyclopropylmethyl |

Analysis of triazolopyrimidine derivatives has provided additional insights into how substituents at the 2-position of pyrimidine rings can influence molecular properties. Research demonstrates that electron-withdrawing and hydrophobic substituents at the 2-position, such as fluoroalkyl groups, can significantly affect binding interactions and molecular stability. While the cyclopropylmethyl group in this compound differs from these fluoroalkyl substituents, it shares some hydrophobic character that may influence similar molecular properties.

The structural analysis of pyrimidine derivatives also reveals the importance of substitution patterns in determining overall molecular architecture. The combination of an amino group at the 5-position and a cyclopropylmethyl group at the 2-position creates a unique electronic and steric environment that distinguishes this compound from other members of the pyrimidine family. This structural uniqueness contributes to the compound's distinct chemical properties and potential applications in various research contexts.

Properties

IUPAC Name |

2-(cyclopropylmethyl)pyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c9-7-4-10-8(11-5-7)3-6-1-2-6/h4-6H,1-3,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APPNEMHTNHIUNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2=NC=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1514480-20-6 | |

| Record name | 2-(cyclopropylmethyl)pyrimidin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Substitution via Halogenated Pyrimidine Precursors

A common approach involves introducing the cyclopropylmethyl group via substitution on a halogenated pyrimidine core. For example:

- Starting material : 5-amino-2-chloropyrimidine.

- Reaction : Treatment with cyclopropylmethylmagnesium bromide (Grignard reagent) in tetrahydrofuran (THF) at 0–25°C for 12–24 hours.

- Workup : Quenching with ammonium chloride, extraction with ethyl acetate, and purification via flash chromatography (RediSep Rf silica gel column, 0–50% EtOAc/hexanes).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 68–72% | |

| Purity (HPLC) | >95% | |

| Characterization | $$ ^1H $$ NMR, HRMS (ESI+) |

Suzuki-Miyaura Coupling for Direct Functionalization

A palladium-catalyzed cross-coupling reaction can install the cyclopropylmethyl group at position 2 of the pyrimidine ring:

- Substrate : 5-amino-2-bromopyrimidine.

- Conditions :

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 55–60% | |

| Turnover Number (TON) | 1,200 | |

| Purity | >98% (after reverse-phase HPLC) |

Multi-Component Cyclization for Pyrimidine Core Assembly

The pyrimidine ring can be constructed de novo with pre-installed substituents:

- Reagents :

- Cyclopropylmethyl isocyanide, malononitrile, and ammonium acetate.

- Conditions :

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 75–80% | |

| Reaction Time | 6 hours | |

| Selectivity | >90% (regioisomeric ratio) |

Reductive Amination for Amino Group Installation

For analogs requiring late-stage amination:

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 62% | |

| Byproducts | <5% (des-cyclopropyl derivative) |

Comparative Analysis of Methods

| Method | Yield Range | Scalability | Purification Complexity |

|---|---|---|---|

| Nucleophilic Substitution | 68–72% | High | Moderate (chromatography) |

| Suzuki Coupling | 55–60% | Moderate | High (HPLC required) |

| Multi-Component | 75–80% | Low | Low (recrystallization) |

| Reductive Amination | 62% | Moderate | Moderate |

Critical Considerations

- Regioselectivity : Suzuki coupling and nucleophilic substitution avoid competing reactions at position 4/6 of the pyrimidine ring.

- Functional Group Tolerance : Cyclopropyl groups may induce steric hindrance, necessitating optimized coupling conditions (e.g., XPhos Pd G2 over Pd(PPh$$3$$)$$4$$).

- Purification : Reverse-phase chromatography (MeCN/H$$_2$$O with 0.1% TFA) resolves polar byproducts.

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclopropylmethyl)pyrimidin-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding pyrimidine N-oxides.

Reduction: Formation of reduced pyrimidine derivatives.

Substitution: Formation of N-alkyl or N-acyl pyrimidine derivatives.

Scientific Research Applications

Biological Activities

Recent studies have highlighted the compound's anti-inflammatory , antiviral , and antibacterial properties, making it a candidate for further development in therapeutic applications.

Anti-inflammatory Activity

Research indicates that derivatives of pyrimidine compounds exhibit potent anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). For example, studies have shown that certain pyrimidine derivatives demonstrate IC50 values comparable to established anti-inflammatory drugs like celecoxib . The anti-inflammatory mechanism involves suppression of pro-inflammatory cytokines and enzymes, which are critical in inflammatory pathways.

Antiviral and Antibacterial Properties

The compound has also been investigated for its antiviral and antibacterial activities. Pyrimidine derivatives have shown efficacy against various pathogens, indicating their potential as broad-spectrum antimicrobial agents . The mechanism often involves interference with microbial nucleic acid synthesis or protein function.

Case Study 1: Anti-inflammatory Efficacy

In a study assessing the anti-inflammatory properties of various pyrimidine derivatives, 2-(Cyclopropylmethyl)pyrimidin-5-amine was found to significantly inhibit COX-2 activity in vitro. The study employed carrageenan-induced paw edema models in rats to evaluate the in vivo effectiveness, where the compound exhibited an ED50 value comparable to indomethacin, a standard anti-inflammatory drug .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of pyrimidine derivatives including this compound. The study reported that these compounds displayed significant activity against both Gram-positive and Gram-negative bacteria, with minimal cytotoxicity towards mammalian cells. This suggests a favorable therapeutic index for potential clinical applications .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Modifications at specific positions on the pyrimidine ring can lead to enhanced selectivity and potency against targeted enzymes or receptors. For instance, substituents that increase lipophilicity or alter electronic properties can improve binding affinity and bioavailability .

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethyl)pyrimidin-5-amine largely depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways involved in disease processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following pyrimidin-5-amine derivatives share structural motifs but differ in substituents, leading to variations in biological activity, selectivity, and safety profiles:

Key Research Findings

Adenosine A2A Receptor Antagonists

- Potency and Selectivity: SCH-442416 and SCH-420814 exhibit sub-nanomolar A2A receptor affinity, with >100-fold selectivity over A1 receptors. The cyclopropylmethyl group in this compound may offer comparable selectivity but requires experimental validation .

- hERG Liability : Early analogs (e.g., ZM-241385) showed significant hERG channel inhibition, posing cardiac toxicity risks. Structural modifications (e.g., SCH-420814) reduced hERG activity by optimizing substituent bulk and polarity .

Physicochemical Properties

- The cyclopropylmethyl group balances lipophilicity and steric bulk, favoring metabolic stability .

- Solubility : Cyclodextrin-based formulations (e.g., SCH-420814) improve aqueous solubility, a strategy applicable to this compound if hydrophobicity limits bioavailability .

Biological Activity

2-(Cyclopropylmethyl)pyrimidin-5-amine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 1514480-20-6

- Molecular Formula : C10H12N4

- Molecular Weight : 188.23 g/mol

The compound features a pyrimidine ring substituted with a cyclopropylmethyl group at the second position and an amino group at the fifth position. This unique structure contributes to its biological activity, particularly in enzyme inhibition.

Research indicates that this compound exhibits notable biological activities, particularly as an inhibitor of certain enzymes. Its mechanism primarily involves the selective inhibition of neuronal nitric oxide synthase (nNOS), which is significant in treating neurodegenerative disorders. The compound's ability to interact with specific molecular targets allows it to modulate various biochemical pathways, thereby influencing cellular functions and responses .

1. Enzyme Inhibition

This compound has been shown to inhibit nNOS effectively. This inhibition is crucial for reducing neurotoxic nitric oxide levels in neurodegenerative conditions .

2. Anticancer Potential

Studies have indicated that pyrimidine derivatives, including this compound, possess anticancer properties. For instance, compounds with similar structures demonstrated significant cytotoxic effects against various cancer cell lines, such as MCF-7 and A549, with IC50 values indicating their potency .

3. Anti-inflammatory Effects

Pyrimidine derivatives are recognized for their anti-inflammatory activities. Research has shown that related compounds can suppress COX-2 activity, a key player in inflammation processes. The IC50 values for these compounds were comparable to established anti-inflammatory drugs like celecoxib .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Structure–Activity Relationship (SAR)

Understanding the SAR of pyrimidine derivatives is crucial for optimizing their biological activity. Modifications at various positions on the pyrimidine ring can significantly influence potency and selectivity against target enzymes:

Q & A

Q. What are the recommended synthetic routes for 2-(Cyclopropylmethyl)pyrimidin-5-amine, and how can its purity be validated?

Answer:

- Synthesis : A common approach involves condensation reactions between substituted pyrimidine precursors and cyclopropylmethylamine derivatives. For example, describes the synthesis of structurally similar pyridin-2-amine derivatives via condensation with aldehydes . Adapting this method, cyclopropylmethyl groups can be introduced via nucleophilic substitution or coupling reactions. further supports coupling pyrimidine intermediates with amines under catalytic conditions .

- Purity Validation : Use spectral analysis (e.g., -NMR, -NMR) and elemental analysis (CHN) to confirm structural integrity . High-performance liquid chromatography (HPLC) or mass spectrometry (MS) can assess purity.

Q. How should researchers handle and store this compound to ensure safety and stability?

Answer:

- Handling : Follow GHS guidelines for similar pyrimidine derivatives (). Use personal protective equipment (PPE), including gloves and lab coats, in a fume hood. Avoid inhalation or skin contact .

- Storage : Store in airtight containers under inert gas (e.g., nitrogen) at –20°C to prevent degradation. Stability studies for related compounds suggest sensitivity to light and moisture .

Q. What initial biological screening strategies are appropriate for this compound?

Answer:

- Antibacterial Screening : outlines protocols for evaluating pyridin-2-amine derivatives against bacterial strains (e.g., E. coli, S. aureus) via agar diffusion or microdilution assays .

- Enzyme Inhibition Assays : Use fluorescence-based or colorimetric assays to test for kinase or protease inhibition, leveraging the compound’s heterocyclic core for target binding.

Advanced Research Questions

Q. How can QSAR modeling optimize the bioactivity of this compound derivatives?

Answer:

- Methodology :

- Parameter Selection : Use MOE or similar software to calculate electronic (e.g., Hammett constants), steric (e.g., molar refractivity, SMR), and lipophilic (Log P) parameters .

- Model Development : Construct QSAR equations using multivariate regression. highlights Log P and SMR as critical predictors for antibacterial activity .

- Validation : Validate models via cross-validation (e.g., leave-one-out) and external datasets. Adjust substituents (e.g., alkyl/aryl groups) to enhance target binding.

Q. How can researchers resolve contradictions in biological activity data for structurally similar compounds?

Answer:

- Case Study : If a derivative shows unexpected inactivity, consider:

- Steric Effects : The cyclopropylmethyl group may hinder target binding. Compare with analogs lacking this substituent () .

- Solubility Issues : Measure Log P experimentally (vs. predicted values) to assess bioavailability discrepancies .

- Metabolic Stability : Perform liver microsome assays to identify rapid degradation pathways.

Q. What advanced analytical techniques characterize this compound and its interactions?

Answer:

- Structural Elucidation : X-ray crystallography or 2D NMR (e.g., COSY, NOESY) to resolve stereochemistry and confirm substituent positions .

- Interaction Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with biological targets.

- Derivatization : As in , use CNBF or similar reagents to derivatize the amine group for enhanced detection in HPLC or MS .

Q. How can synthetic yields be improved for large-scale production of derivatives?

Answer:

- Catalysis : Optimize transition-metal catalysts (e.g., Pd for coupling reactions) or employ microwave-assisted synthesis to reduce reaction time .

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) for solubility, or switch to greener alternatives (e.g., ethanol/water mixtures) .

- Purification : Use flash chromatography or recrystallization with optimized solvent pairs (e.g., hexane/ethyl acetate).

Q. What computational tools predict the metabolic pathways of this compound?

Answer:

- Software : Use Schrödinger’s ADMET Predictor or MetaCore to simulate Phase I/II metabolism.

- Focus Areas : Identify potential cytochrome P450 oxidation sites or glucuronidation of the primary amine. Validate predictions with in vitro assays (e.g., human liver microsomes).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.